![molecular formula C19H18N2O4S B5092262 2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5092262.png)
2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one
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Overview
Description
2-imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "thiazolidinone" and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of thiazolidinone is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways in the body. For example, thiazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Thiazolidinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been found to reduce inflammation and pain in animal models of arthritis. Thiazolidinone has also been investigated for its potential use in the treatment of various cancers, including breast, lung, and prostate cancer.
Advantages and Limitations for Lab Experiments
Thiazolidinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, the compound has several limitations as well. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
Thiazolidinone has several potential future directions for research. One area of interest is the development of new derivatives of the compound with improved biological activities. In addition, thiazolidinone has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanisms of action of thiazolidinone and to explore its potential therapeutic applications.
Conclusion:
In conclusion, thiazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects and has been found to exhibit antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. Thiazolidinone has several advantages for use in lab experiments, but also has several limitations. Future research directions include the development of new derivatives of the compound and the exploration of its potential therapeutic applications.
Synthesis Methods
The synthesis of thiazolidinone involves the reaction of 2-aminothiophenol with an aldehyde or ketone in the presence of a suitable acid catalyst. The reaction results in the formation of a thiazolidine intermediate, which is further oxidized to form the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
Thiazolidinone has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. In addition, it has also been investigated for its potential use as a catalyst in organic synthesis.
properties
IUPAC Name |
(5Z)-2-amino-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-3-2-4-16(12-15)25-10-9-24-14-7-5-13(6-8-14)11-17-18(22)21-19(20)26-17/h2-8,11-12H,9-10H2,1H3,(H2,20,21,22)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUJTJANMZTSL-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one |
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